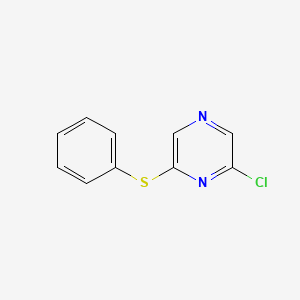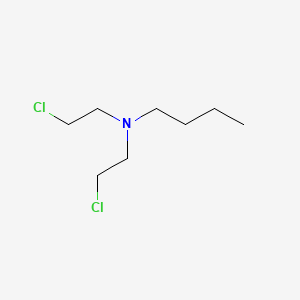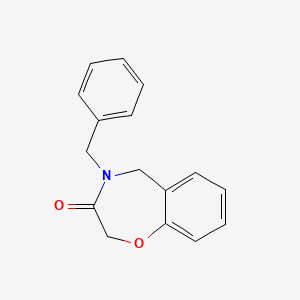
2-chloro-6-phenylsulfanylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-phenylsulfanylpyrazine is an organic compound with the molecular formula C10H7ClN2S. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a chlorine atom and a phenylsulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-phenylsulfanylpyrazine typically involves the reaction of 2-chloropyrazine with thiophenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-chloro-6-phenylsulfanylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazine ring or the phenylsulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrazine ring or phenylsulfanyl group.
科学研究应用
2-chloro-6-phenylsulfanylpyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-chloro-6-phenylsulfanylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can participate in interactions with proteins, while the pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
- 2-chloro-6-methylpyrazine
- 2-chloro-6-(2-pyridinyl)pyrazine
- 2-amino-6-chloropyrazine
Uniqueness
2-chloro-6-phenylsulfanylpyrazine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its stability and solubility compared to other similar compounds .
属性
CAS 编号 |
61655-71-8 |
|---|---|
分子式 |
C10H7ClN2S |
分子量 |
222.69 g/mol |
IUPAC 名称 |
2-chloro-6-phenylsulfanylpyrazine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H |
InChI 键 |
RLAUJCBPYOWAKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CN=CC(=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,7-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B8759912.png)





